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Compound of Interest

Compound Name: Tinostamustine hydrochloride

Cat. No.: B585383

Tinostamustine Infusion Technical Support
Center

This technical support center provides researchers, scientists, and drug development
professionals with detailed information regarding the infusion time of tinostamustine and its
impact on efficacy and safety. The following question-and-answer format addresses specific
issues that may be encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the optimal infusion time for tinostamustine and how was it determined?

Al: The optimal infusion time for tinostamustine has been established as 60 minutes. This was
determined during the dose-escalation stage of a Phase | clinical trial (NCT02576496) in
patients with relapsed/refractory hematological malignancies.[1][2][3] In this study, shorter
infusion times of 30 and 45 minutes were investigated but were found to be associated with an
increase in maximum plasma concentration (Cmax) and a higher incidence of toxicities.[1]
Therefore, a 60-minute infusion was selected as the optimal duration to balance safety and
drug exposure.[1]

Q2: What is the recommended dose of tinostamustine to be administered over the 60-minute
infusion?
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A2: The recommended Phase Il dose (RP2D) of tinostamustine is 100 mg/m? administered as
an intravenous infusion over 60 minutes.[1] This dose is typically administered on day 1 of a
21-day cycle for lymphoma patients and on days 1 and 15 of a 28-day cycle for multiple
myeloma patients.[2][4] In a Phase I/ll trial for advanced solid tumors (NCT03345485), the
RP2D was determined to be 80 mg/m?2 over 60 minutes on days 1 and 15 of a 4-week cycle.[5]

[6]
Q3: How does shortening the infusion time of tinostamustine affect its safety profile?

A3: Shortening the infusion time of tinostamustine to less than 60 minutes leads to an
increased risk of toxicities.[1] While specific quantitative data comparing the incidence of
adverse events at 30, 45, and 60-minute infusion times is not detailed in the available clinical
trial publications, the Phase | dose-escalation study (NCT02576496) concluded that the shorter
infusion durations were not well-tolerated due to a rise in toxicities.[1][2][3][4] The primary
treatment-emergent adverse events observed with tinostamustine are hematological (such as
thrombocytopenia, anemia, and neutropenia) and gastrointestinal.[1]

Troubleshooting Guide
Problem: Increased incidence of adverse events observed in an experimental cohort.
Troubleshooting Steps:

 Verify Infusion Time: Confirm that the tinostamustine infusion is being administered over a
60-minute period. Shorter infusion times are known to increase toxicity.[1]

» Review Patient Population: The safety and efficacy of tinostamustine have been evaluated in
specific patient populations. Ensure that the experimental subjects meet the eligibility criteria
of the relevant clinical trials, such as adequate organ and bone marrow function.[4]

» Dose Verification: Double-check the dose calculation to ensure it aligns with the
recommended 100 mg/m2 or 80 mg/m? for the specific cancer type being studied.[1][6]

o Concomitant Medications: Review any other medications the subjects are receiving, as there
could be potential drug-drug interactions.

Data Presentation
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While a direct comparison of adverse events by infusion time is not available in the public
literature, the following table summarizes the key findings from the Phase | trial
(NCT02576496) that established the optimal infusion time.

Infusion Time Key Findings Reference

Associated with increased
) maximum plasma
30 minutes ) [1]
concentration (Cmax) and

higher toxicities.

Associated with increased
) maximum plasma
45 minutes ) [1]
concentration (Cmax) and

higher toxicities.

Determined to be the optimal
60 minutes infusion time with a [1]

manageable safety profile.

The safety profile for the recommended 60-minute infusion of tinostamustine at a dose of 100
mg/mz in patients with relapsed/refractory Hodgkin Lymphoma from the dose-escalation stage
of the NCT02576496 trial is summarized below.

Adverse Event (Grade 3/4) Percentage of Patients
Anemia Not Specified
Thrombocytopenia 40% (Grade 4)
Lymphopenia 40% (Grade 4)
Neutropenia 40% (Grade 4)
Leukopenia Not Specified

Febrile Neutropenia 10% (Grade 3)

Data from the dose-escalation cohort of the NCT02576496 trial in patients with Hodgkin
Lymphoma.[1]
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Experimental Protocols

Phase | Dose-Escalation Study (NCT02576496) for Determining Optimal Infusion Time
o Study Design: A Phase |, multicenter, open-label, two-stage trial.[1]

o Patient Population: Patients aged 18 years or older with relapsed/refractory hematological
malignancies for whom no other standard therapies were available.[2][3]

o Methodology:

o Dose Escalation: A standard 3+3 dose-escalation design was used, starting at 20 mg/m?2
and escalating to a maximum of 150 mg/mz.[2][3]

o Infusion Time Assessment: The initial infusion time was set at 60 minutes. Once the
maximum tolerated dose (MTD) at a 60-minute infusion was determined, shorter infusion
times of 45 and 30 minutes were assessed.[2][4]

o Safety Monitoring: Patients were monitored for dose-limiting toxicities (DLTs) during the
first 21 days of treatment. Adverse events were graded according to the National Cancer
Institute's Common Terminology Criteria for Adverse Events (CTCAE).[1]

e Outcome: The MTD was determined to be 100 mg/m2 with an infusion time of 60 minutes.
Shorter infusion times were associated with increased Cmax and toxicities, leading to the
establishment of 60 minutes as the optimal infusion time.[1]

Mandatory Visualizations

Tinostamustine's Dual Mechanism of Action
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Caption: Dual mechanism of tinostamustine.

© 2025 BenchChem. All rights reserved.

5/9 Tech Support


https://www.benchchem.com/product/b585383?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b585383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Troubleshooting & Optimization

Check Availability & Pricing

Experimental Workflow for Determining Optimal Infusion Time
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Caption: Workflow for optimal infusion time determination.
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Caption: Tinostamustine-induced apoptosis pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Safety and Efficacy of Tinostamustine in a Subpopulation of Patients With
Relapsed/Refractory Hodgkin Lymphoma From a Phase | Trial - PMC [pmc.ncbi.nlm.nih.gov]

e 2. ClinicalTrials.gov [clinicaltrials.gov]
e 3. Clinical Trial: NCT02576496 - My Cancer Genome [mycancergenome.org]

e 4. Study of Tinostamustine, First-in-Class Alkylating HDACIi Fusion Molecule, in
Relapsed/Refractory Hematologic Malignancies | Clinical Research Trial Listing
[centerwatch.com]

» 5. ClinicalTrials.gov [clinicaltrials.gov]
e 6. ascopubs.org [ascopubs.org]

 To cite this document: BenchChem. [Tinostamustine infusion time and its effect on efficacy
and safety]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b585383#tinostamustine-infusion-time-and-its-effect-
on-efficacy-and-safety]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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